molecular formula C12H10O B3022009 1-Naphthaleneacetaldehyde CAS No. 43017-75-0

1-Naphthaleneacetaldehyde

Cat. No.: B3022009
CAS No.: 43017-75-0
M. Wt: 170.21 g/mol
InChI Key: CCHAJZURXPPHJU-UHFFFAOYSA-N
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Description

1-Naphthaleneacetaldehyde (systematic name: (1-naphthyl)acetaldehyde) is an aromatic aldehyde derived from naphthalene, featuring an aldehyde group (-CHO) attached to a two-carbon chain linked to the naphthalene ring. Its synthesis typically involves the reaction of α-chloromethylnaphthalene with hexamethylenetetramine in 50% acetic acid, yielding a product with notable lachrymatory and vesicant properties . The compound is used in organic synthesis for derivatives such as imidazoles and hydrazones, but its handling requires stringent safety measures due to its irritant effects .

Nomenclature for this compound follows IUPAC conjunctive rules, where the aldehyde group is separated from the naphthalene ring by a methylene chain, leading to the alternative name this compound .

Properties

IUPAC Name

2-naphthalen-1-ylacetaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O/c13-9-8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,9H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHAJZURXPPHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50502943
Record name (Naphthalen-1-yl)acetaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25735-31-3, 43017-75-0
Record name (Naphthalen-1-yl)acetaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50502943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(naphthalen-1-yl)acetaldehyde
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Preparation Methods

Chemical Reactions Analysis

1-Naphthaleneacetaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and chromium trioxide, and reducing agents like sodium borohydride and lithium aluminium hydride. Major products formed from these reactions include 1-naphthaleneacetic acid and 1-naphthylmethanol.

Mechanism of Action

The mechanism of action of 1-naphthaleneacetaldehyde involves its interaction with various molecular targets and pathways. It can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the formation of covalent bonds with proteins and other biomolecules, potentially altering their function . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

1-Naphthaleneacetic Acid (NAA)

Structure : NAA replaces the aldehyde group of 1-Naphthaleneacetaldehyde with a carboxylic acid (-COOH).
Synthesis : Produced via oxidation of this compound or via Arndt-Eistert reactions using diazoacetyl intermediates .
Properties :

  • Solubility : Low in water (0.1–0.2 g/L) but highly soluble in organic solvents.
  • Vapor Pressure : 0.3 mmHg at 25°C, higher than its salts/esters .
    Applications : Widely used as a plant growth regulator (e.g., fruit thinning in apples and pears) .
    Toxicity : Classified as acutely toxic (oral LD₅₀: 1,000–2,000 mg/kg in rats) and a severe eye irritant .

1-Naphthylacetamide

Structure: The aldehyde group is replaced by an acetamide (-CONH₂). Synthesis: Derived from 1-Naphthaleneacetic acid via ammonolysis or enzymatic conversion. Properties:

  • Molecular Weight : 185.23 g/mol .
  • Stability: Hydrolyzes slowly in aqueous environments. Applications: Used in agriculture as a growth inhibitor (e.g., Amid-Thin W for crop thinning) .

Ethyl 1-Naphthylacetate and Methyl 1-Naphthaleneacetate

Structure : Ester derivatives of NAA, with ethyl/methyl groups replacing the acidic hydrogen.
Synthesis : Prepared via esterification of NAA or via modified Arndt-Eistert reactions .
Properties :

  • Density : 1.142 g/mL (methyl ester) .
  • Solubility : Insoluble in water; miscible with organic solvents.
    Applications : Intermediate in fragrance synthesis and pesticide formulations.

1-Methylnaphthalene

Structure : A naphthalene derivative with a methyl (-CH₃) substituent instead of the aldehyde chain.
Properties :

  • Boiling Point : 244.7°C .
  • Toxicity : Classified as a mild respiratory irritant; less reactive than aldehyde/acid derivatives .
    Applications : Solvent in industrial processes and reference standard in fuel analysis.

Data Tables

Table 1: Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Solubility in Water Vapor Pressure (mmHg)
This compound C₁₂H₁₀O 170.21 Low Not reported
1-Naphthaleneacetic Acid C₁₂H₁₀O₂ 186.21 0.1–0.2 g/L 0.3
1-Naphthylacetamide C₁₂H₁₁NO 185.23 Insoluble Negligible
Methyl 1-Naphthaleneacetate C₁₃H₁₂O₂ 200.23 Insoluble <0.1

Table 2: Toxicity and Regulatory Status

Compound Acute Toxicity (Oral LD₅₀, Rat) GHS Classification Regulatory Notes
This compound Not reported Skin corrosion (Category 2) Requires PPE during synthesis
1-Naphthaleneacetic Acid 1,000–2,000 mg/kg Acute Toxicity (Category 4) EPA-approved for agricultural use
1-Naphthylacetamide No data Not classified Limited risk concerns per EPA
1-Methylnaphthalene >2,000 mg/kg Respiratory irritant Monitored under Toxic Substances Control Act

Key Research Findings

  • Synthetic Utility : this compound’s reactivity in forming imidazole derivatives highlights its role in pharmaceutical intermediates .
  • Regulatory Gaps : Analytical standards for NAA salts (e.g., potassium, sodium) are pending submission to the EPA National Pesticide Repository, indicating a need for expanded safety data .

Biological Activity

1-Naphthaleneacetaldehyde, also known as 2-(naphthalen-1-yl)acetaldehyde, is an organic compound with the molecular formula C12H10OC_{12}H_{10}O. It is a derivative of naphthalene and has been studied for its various biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a naphthalene ring structure attached to an acetaldehyde group. This structure is significant as it influences the compound's reactivity and biological interactions. The compound's properties include:

  • Molecular Weight : 182.21 g/mol
  • Boiling Point : Approximately 230°C
  • Solubility : Soluble in organic solvents like ethanol and ether but less soluble in water.

Anticancer Properties

Research indicates that naphthalene derivatives, including this compound, exhibit anticancer activity. A study highlighted the synthesis of naphthalene-substituted triazole spirodienones, which showed promising anticancer effects by inducing apoptosis in breast cancer cell lines (MDA-MB-231) and suppressing tumor growth in vivo .

Table 1: Anticancer Activity of Naphthalene Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMDA-MB-231Not specifiedInduces apoptosis, cell cycle arrest
Naphthalene-substituted triazoleMDA-MB-231<20Cell cycle arrest in S phase

Antimicrobial Activity

Naphthalene derivatives have been shown to possess antimicrobial properties. Various studies have reported that compounds with the naphthalene moiety can inhibit the growth of bacteria and fungi. For instance, certain naphthalene-based compounds demonstrated significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory and Antioxidant Effects

This compound exhibits anti-inflammatory properties by modulating inflammatory pathways. Its derivatives have been associated with reduced production of pro-inflammatory cytokines and inhibition of cyclooxygenase enzymes (COX), which play a crucial role in inflammation . Additionally, the antioxidant activity of naphthalene derivatives helps mitigate oxidative stress by scavenging free radicals.

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Reactive Oxygen Species (ROS) : Naphthalene derivatives can generate ROS, leading to oxidative stress that may induce apoptosis in cancer cells .
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cancer progression and inflammation, such as topoisomerases and phosphodiesterases .
  • Cell Cycle Regulation : Studies show that these compounds can arrest the cell cycle at specific phases, particularly G1 and S phases, which is crucial for their anticancer effects .

Case Study on Anticancer Activity

A notable study involved the evaluation of a series of novel naphthalene derivatives for their anticancer properties. The results indicated that specific substitutions on the naphthalene ring significantly enhanced cytotoxicity against various cancer cell lines. For example, compound 6a , a naphthalene derivative, exhibited remarkable cytotoxic activity with minimal toxicity to major organs in animal models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Naphthaleneacetaldehyde
Reactant of Route 2
Reactant of Route 2
1-Naphthaleneacetaldehyde

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